molecular formula C7H9NS2 B14017519 4-(Dimethylamino)thiopyran-2-thione CAS No. 81330-13-4

4-(Dimethylamino)thiopyran-2-thione

Cat. No.: B14017519
CAS No.: 81330-13-4
M. Wt: 171.3 g/mol
InChI Key: OQBKBSWDIWUCOY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)thiopyran-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)thiopyran-2-thione can be achieved through various methods. One common approach involves the reaction of aldehydes, malononitrile, carbon disulfide, and primary amines in the presence of triethylamine as a catalyst . This method is efficient, providing high yields and purity with a simple work-up procedure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)thiopyran-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

4-(Dimethylamino)thiopyran-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)thiopyran-2-thione involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions with strained alkynes, leading to the release of carbonyl sulfide (COS) and hydrogen sulfide (H2S) in the presence of carbonate anhydrase . These reactions are significant in biological systems, where H2S acts as a signaling molecule.

Comparison with Similar Compounds

Similar Compounds

    2H-Thiopyran-2-thione: Similar in structure but lacks the dimethylamino group.

    2H-Thiopyran-2-one: Contains an oxygen atom instead of sulfur at the 2-position.

    2H-Pyran-2-thione: Similar structure but with a different heterocyclic ring.

Uniqueness

4-(Dimethylamino)thiopyran-2-thione is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

81330-13-4

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

4-(dimethylamino)thiopyran-2-thione

InChI

InChI=1S/C7H9NS2/c1-8(2)6-3-4-10-7(9)5-6/h3-5H,1-2H3

InChI Key

OQBKBSWDIWUCOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=S)SC=C1

Origin of Product

United States

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